4-(1-Pentynyl)phenol
Description
4-(1-Pentynyl)phenol (C₁₁H₁₂O) is a phenolic compound featuring a pentynyl group (-C≡C-CH₂-CH₂-CH₂-CH₃) attached to the para position of the benzene ring. The alkyne substituent introduces sp-hybridized carbon atoms, enhancing electron-withdrawing effects and π-conjugation. Key characteristics likely include:
- Applications: Such compounds are explored in nonlinear optics (NLO), organic electronics, and photonics due to their tunable electronic structures .
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
4-pent-1-ynylphenol |
InChI |
InChI=1S/C11H12O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9,12H,2-3H2,1H3 |
InChI Key |
PAOHEHVCXUCXQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC1=CC=C(C=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties
Alkyl vs. Alkyne Substituents
- 4-(1-Methylpentyl)phenol (C₁₂H₁₈O, CAS 6856-59-3): Features a branched alkyl chain, increasing hydrophobicity but reducing π-conjugation. Expected to exhibit higher thermal stability but weaker NLO performance compared to alkyne-substituted derivatives .
- 4-(1-Pentynyl)phenol: The alkyne group enhances electron mobility and polarizability, critical for NLO applications. Predicted to have a lower HOMO-LUMO gap (e.g., ~2.5–3.0 eV) compared to alkylated analogs, based on trends in conjugated systems .
Aromatic and Heterocyclic Derivatives
- Shows moderate NLO activity, with applications in industrial coatings and preservatives .
- 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol (C₂₁H₁₆N₂O): Incorporates an imidazole ring, enabling strong intramolecular charge transfer (ICT). Key Data:
- Melting point: 278°C .
- HOMO-LUMO gap: 2.54 eV .
- Nonlinear absorption (β): 4.044 × 10⁻¹ cm/W .
- Third-order susceptibility (χ³): 2.2627 × 10⁻⁶ esu .
Structural and Functional Comparisons
Table 1: Key Properties of Selected Phenolic Compounds
Key Observations :
- Alkyne substituents (e.g., this compound) likely outperform alkyl or simple aromatic derivatives in NLO applications due to enhanced hyperpolarizability and ICT.
- Heterocyclic derivatives (e.g., imidazole-containing compounds) exhibit superior NLO metrics due to extended π-systems and charge delocalization .
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